

# An In-depth Technical Guide to the Photochemical Properties of 2,3-Dimethylbenzophenone

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## Compound of Interest

Compound Name:	2,3-Dimethylbenzophenone
CAS No.:	1322-78-7
Cat. No.:	B075470

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## Introduction: Beyond a Simple Aromatic Ketone

**2,3-Dimethylbenzophenone** is an aromatic ketone that serves as a valuable model compound for investigating the intricate photochemical pathways of substituted benzophenones. Its strategic methylation on one of the phenyl rings introduces steric and electronic perturbations that significantly influence its excited-state dynamics compared to the parent benzophenone molecule. This guide provides a comprehensive exploration of the synthesis, spectroscopic characteristics, and dominant photochemical reaction pathways of **2,3-Dimethylbenzophenone**, offering insights for researchers in photochemistry, polymer science, and drug development. This compound is a key intermediate in the synthesis of various high-performance materials, including polymers, agrochemicals, and pharmaceuticals, where its ability to initiate photochemical reactions is paramount.<sup>[1]</sup>

## Synthesis and Spectroscopic Characterization

The synthesis of **2,3-Dimethylbenzophenone** can be achieved through various methods, with a common approach being the Friedel-Crafts acylation of o-xylene with benzoyl chloride.

Alternative routes, such as the reaction of benzoic acid with o-xylene in the presence of a dehydrating agent like polyphosphoric acid, have also been reported.[2][3]

## Spectroscopic Properties

The photochemical behavior of any molecule is fundamentally governed by how it interacts with light. The UV-Vis absorption spectrum of **2,3-Dimethylbenzophenone**, like other benzophenone derivatives, is characterized by distinct absorption bands corresponding to electronic transitions within the molecule.

The spectrum typically shows:

- An intense band in the UV-C region (around 250 nm) attributed to a  $\pi \rightarrow \pi^*$  transition within the aromatic rings.[4]
- A weaker, longer-wavelength band in the UV-A region (around 340-350 nm) corresponding to the spin-forbidden  $n \rightarrow \pi^*$  transition of the carbonyl group.[4][5]

It is the excitation of this  $n \rightarrow \pi^*$  transition that is primarily responsible for the rich photochemistry of benzophenones. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). Due to the presence of the carbonyl group, benzophenones undergo highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T1).[6][7] This triplet state is relatively long-lived and is the key reactive intermediate in most of the photochemical reactions discussed below.

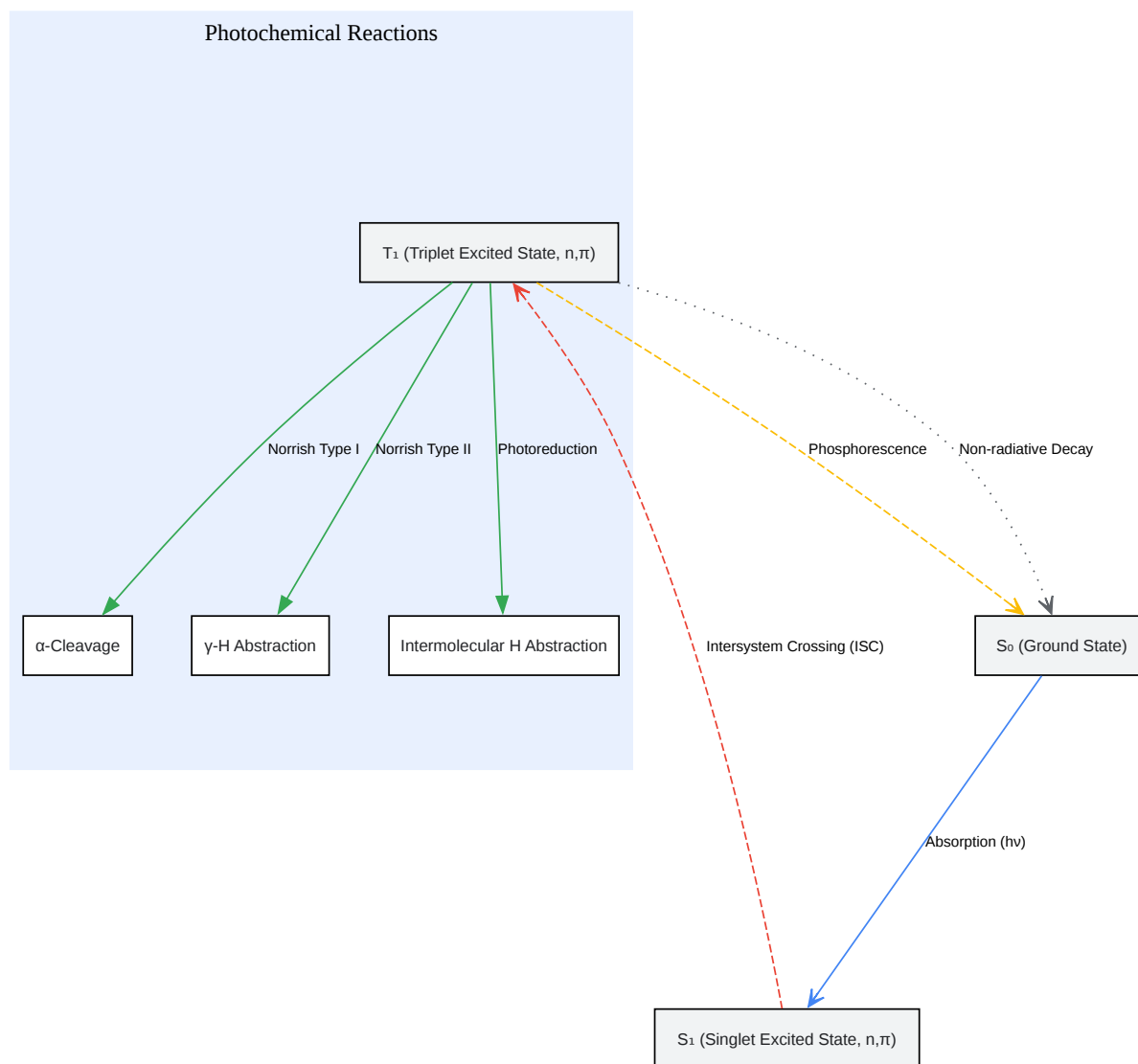
Property	Value	Source
UV Absorption Maxima ( $\lambda_{\max}$ )	~250 nm ( $\pi \rightarrow \pi$ ), ~340 nm ( $n \rightarrow \pi$ )	[4][5]
Triplet State (T1) Energy	~69 kcal/mol (similar to benzophenone)	[8]
Triplet Lifetime ( $\tau_T$ )	Microseconds in solution (quencher dependent)	[6][9]

## Core Photochemical Reaction Pathways

The triplet excited state of **2,3-Dimethylbenzophenone** is a diradical species with a rich and diverse reactivity profile. The primary photochemical pathways include Norrish Type I and Type II reactions, as well as intermolecular hydrogen abstraction (photoreduction).

## The Jablonski Diagram: A Visual Guide to the Excited State

The electronic transitions and subsequent photochemical pathways can be visualized using a Jablonski diagram.



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Caption: Mechanism of the Norrish Type I ( $\alpha$ -cleavage) reaction.

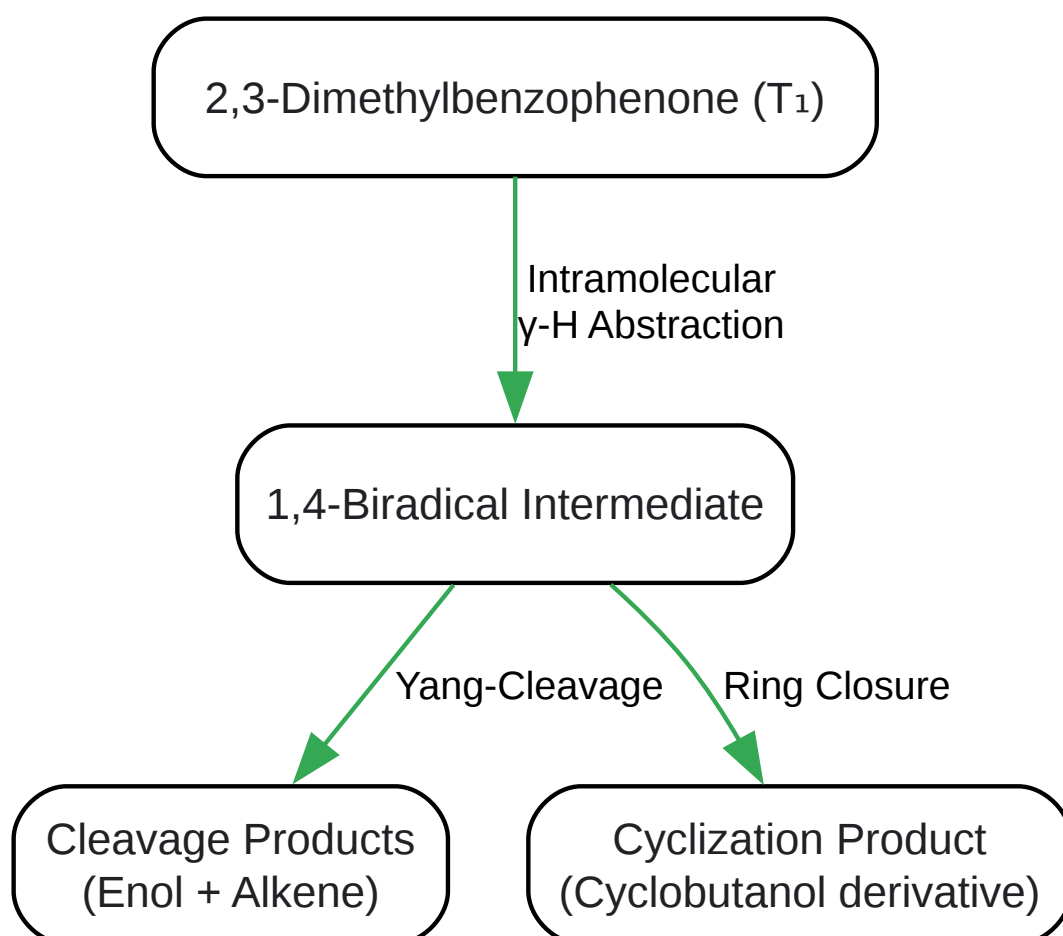
The subsequent fate of these radical pairs includes recombination to regenerate the starting ketone, decarbonylation of the benzoyl radical followed by combination of the resulting phenyl and 2,3-dimethylphenyl radicals, or reaction with the solvent. While possible, the Norrish Type I

reaction is generally less favored for benzophenones compared to aliphatic ketones, as the energy of the C-C bond being broken is higher. [10]

## Norrish Type II Reaction (Intramolecular $\gamma$ -Hydrogen Abstraction)

The Norrish Type II reaction is a prominent pathway for excited carbonyl compounds that possess a hydrogen atom on the  $\gamma$ -carbon relative to the carbonyl group. [11][12] In the case of **2,3-Dimethylbenzophenone**, the ortho-methyl group provides a source of abstractable  $\gamma$ -hydrogens.

The mechanism proceeds via a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cleavage (the Yang-cleavage) to form an enol and an alkene, or cyclization to yield a cyclobutanol derivative.



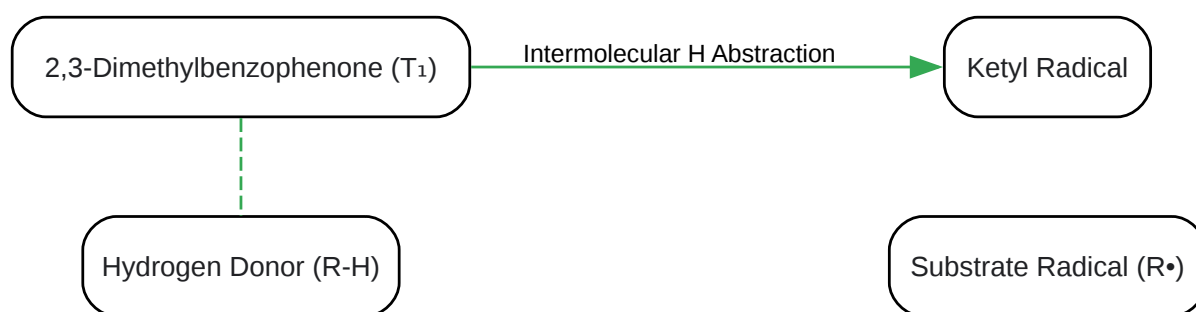
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Caption: Mechanism of the Norrish Type II reaction.

The presence of the ortho-methyl group makes this an efficient intramolecular process. Flash photolysis studies on similar ortho-alkylated benzophenones have shown that this hydrogen abstraction occurs rapidly from the triplet state. [13]

## Photoreduction (Intermolecular Hydrogen Abstraction)

In the presence of a suitable hydrogen-donating solvent or substrate (often denoted as R-H), the excited triplet state of **2,3-Dimethylbenzophenone** can abstract a hydrogen atom to form a ketyl radical and a substrate-derived radical (R•). [14]



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Caption: Mechanism of intermolecular photoreduction.

This process is highly efficient in solvents like alcohols (e.g., 2-propanol) or ethers. The resulting ketyl radicals can subsequently dimerize to form pinacols or undergo other radical-radical reactions. This photoreductive capability is the basis for the use of benzophenones as photoinitiators in polymerization reactions.

## Experimental Methodologies

Investigating the photochemical properties of **2,3-Dimethylbenzophenone** requires specialized techniques to identify and characterize the transient species and final products.

### Laser Flash Photolysis (LFP)

LFP is the quintessential technique for studying short-lived excited states and radical intermediates. [15][16] It allows for the direct observation of the triplet-triplet absorption spectrum and the determination of its lifetime and quenching kinetics.

#### Experimental Workflow:



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Caption: A typical workflow for a Laser Flash Photolysis experiment.

#### Step-by-Step Protocol:

- **Sample Preparation:** Prepare a solution of **2,3-Dimethylbenzophenone** in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the excitation wavelength. The solution is typically deoxygenated by bubbling with nitrogen or argon, as oxygen is an efficient quencher of triplet states. [15]2. **Excitation:** The sample is excited with a short pulse of laser light (typically nanoseconds in duration). A common choice is the third harmonic of a Nd:YAG laser at 355 nm, which corresponds to the  $n \rightarrow \pi^*$  absorption band. [16][17]3. **Probing and Detection:** A continuous probe light from a source like a xenon arc lamp is passed through the sample at a right angle to the excitation laser. Changes in the intensity of this probe light, caused by the absorption of transient species, are monitored over time. The light is passed through a monochromator to select a specific wavelength and detected by a photomultiplier tube (PMT). The signal is then recorded by a digital oscilloscope.
- **Data Acquisition:** By varying the wavelength of the monochromator, a time-resolved absorption spectrum of the transient species can be constructed. The decay of the transient absorption at a specific wavelength (e.g., the T-T absorption maximum around 530-540 nm for benzophenones) provides the kinetic data to determine the triplet lifetime. [17]5. **Quenching Studies:** To determine the reactivity of the triplet state, a known concentration of a quencher (e.g., 1,3-cyclohexadiene, a hydrogen donor) is added to the solution. [15]The observed triplet decay rate constant ( $k_{obs}$ ) will increase linearly with the quencher concentration  $[Q]$  according to the Stern-Volmer equation:  $k_{obs} = k_0 + k_q[Q]$ , where  $k_0$  is the

decay rate in the absence of the quencher and  $k_q$  is the bimolecular quenching rate constant.

## Conclusion

**2,3-Dimethylbenzophenone** exhibits a rich and fascinating photochemistry dominated by its long-lived triplet excited state. The presence of the ortho-methyl group provides a pathway for an efficient intramolecular Norrish Type II reaction, which competes with intermolecular hydrogen abstraction (photoreduction) and, to a lesser extent, Norrish Type I cleavage. Understanding these competing pathways is crucial for controlling the outcomes of photochemical reactions where this and similar substituted benzophenones are used as photoinitiators or photosensitizers. The application of techniques like laser flash photolysis is indispensable for elucidating the mechanisms and kinetics of these ultrafast processes, providing the fundamental data needed for the rational design of new photochemically active materials.

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